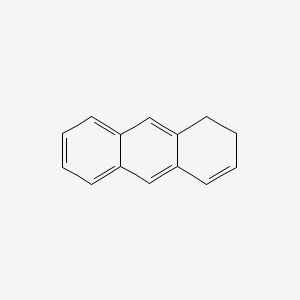

1,2-Dihydroanthracene

Description

Structure

3D Structure

Properties

CAS No. |

58746-82-0 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,2-dihydroanthracene |

InChI |

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-3,5-7,9-10H,4,8H2 |

InChI Key |

SSDCYRGPZNHDOL-UHFFFAOYSA-N |

SMILES |

C1CC2=CC3=CC=CC=C3C=C2C=C1 |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3C=C2C=C1 |

Other CAS No. |

58746-82-0 |

Synonyms |

1,2-dihydroanthracene |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroanthracene and Substituted Analogs

Direct Reduction Pathways for Anthracene (B1667546) Derivatives

The most direct route to 1,2-dihydroanthracene involves the partial reduction of anthracene. This can be achieved through both catalytic and chemical methods, each offering distinct advantages and selectivities.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of anthracene typically yields a mixture of hydrogenated products, including 9,10-dihydroanthracene (B76342), 1,2,3,4-tetrahydroanthracene (B3049651), and octahydroanthracene. acs.org The distribution of these products is highly dependent on the catalyst, reaction conditions, and the substrate. For instance, the hydrogenation of anthracene over a Pt/Al2O3 catalyst has been shown to proceed through 9,10-dihydroanthracene as an initial product, which then rearranges to tetrahydroanthracene. acs.org Similarly, Raney nickel has been used to prepare 1,2,3,4-tetrahydroanthracene from anthracene or 9,10-dihydroanthracene. While direct, selective hydrogenation to this compound is challenging, it is often a transient intermediate in these reactions. The reaction path for anthracene hydrogenation can involve a reversible reaction between 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene. uah.es

Table 1: Catalytic Hydrogenation of Anthracene Derivatives

| Catalyst | Substrate | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Palladium | Anthracene and Tetralin | 1,2,3,4-Tetrahydroanthracene, 9,10-Dihydroanthracene, 1,2,3,4,5,6,7,8-Octahydroanthracene | 61% (1,2,3,4-Tetrahydroanthracene) | |

| Raney Nickel | Anthracene or 9,10-Dihydroanthracene | 1,2,3,4-Tetrahydroanthracene | Good | |

| Pt/Al2O3-SEA | Anthracene | Symmetrical Octahydroanthracene (via 9,10-Dihydroanthracene and Tetrahydroanthracene) | 93% (sym-OHA) | acs.org |

| Fe-Co/CaA | Anthracene | Dihydroanthracene, Tetrahydroanthracene | ~84% (total hydrogenated products) | semanticscholar.org |

| Fe-Co/ZSM-5 | Anthracene | Dihydroanthracene, Tetrahydroanthracene | ~71% (total hydrogenated products) | semanticscholar.org |

Chemical Reduction Strategies (e.g., Hydriodic Acid, Borohydrides)

Chemical reduction offers an alternative route to dihydroanthracene derivatives. A notable method involves the reduction of substituted anthraquinones using a mixture of hydriodic acid, phosphorus, and a small amount of iodine to produce 9,10-dihydroanthracenes in good yields. cdnsciencepub.com This method is advantageous as many substituted anthraquinones are readily available. cdnsciencepub.com Other reducing agents like sodium borohydride (B1222165) have been studied for the reduction of 2-substituted anthraquinones, but they generally result in very low yields of the desired dihydroanthracene. cdnsciencepub.com A mechanistic study on the reduction of acenes using boron triiodide (BI3) noted that the hydrolysis of BI3 forms hydriodic acid (HI), which is the active reductant. However, typical HI reductions require high temperatures and long reaction times. synthical.com

Functionalization and Derivatization Strategies

Beyond direct reduction, the dihydroanthracene scaffold can be accessed and modified through various functionalization and derivatization reactions, enabling the synthesis of a diverse range of analogs.

Formation of Heterocyclic Derivatives Incorporating Dihydroanthracene Moieties

The dihydroanthracene core can be incorporated into larger heterocyclic systems. For example, 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) can be reacted with various amines, hydrazines, and heterocyclic hydrazines to form a range of N-substituted succinimide (B58015) derivatives. tandfonline.com These reactions are often efficient and can be performed without a catalyst or solvent. tandfonline.com In another approach, anthrone (B1665570) can be reacted with thiosemicarbazide (B42300) to form anthracen-9(10H)-one thiosemicarbazone, which can then be condensed with substituted phenacyl bromides to yield a series of 2-(anthracen-9(10H)-ylidenehydrazono)-5-substituted-2,3-dihydro-1H-thiazoles. researchgate.net Similarly, reaction with chloroacetic acid produces 2-(anthracen-9(10H)-ylidenehydrazono)thiazolidin-4-one. researchgate.net Pyrazole and benzimidazole (B57391) derivatives containing the dihydroanthracene moiety have also been synthesized. researchgate.net

Table 2: Examples of Heterocyclic Derivatives of Dihydroanthracene

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

|---|---|---|---|

| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | Cyclopropylamine | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | tandfonline.com |

| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | Phenylhydrazine | N-(1-Phenylhydrazino)-9,10-dihydro-anthracene-9,10-α,β-succinamide | tandfonline.com |

| Anthrone | Thiosemicarbazide, then substituted phenacyl bromide | 2-(Anthracen-9(10H)-ylidenehydrazono)-5-substituted-2,3-dihydro-1H-thiazole | researchgate.net |

| Anthrone | 4-Aminoantipyrine | 4-(Anthracen-9(10H)-ylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | researchgate.net |

Stereoselective Hydroxylation and Diol Formation

The stereoselective introduction of hydroxyl groups onto the dihydroanthracene framework is a key transformation. The fungus Cunninghamella elegans has been shown to oxidize anthracene primarily at the 1,2-positions to form trans-1,2-dihydroxy-1,2-dihydroanthracene. capes.gov.br The major enantiomer produced by the fungus has an S,S absolute stereochemistry. capes.gov.br In contrast, bacterial systems can produce cis-diols. For instance, (+)-1,2-dihydroanthracene-cis-1,2-diol has been isolated as a major metabolite from the bacterium Beijerinckia B-836. rsc.orgrsc.org Furthermore, naphthalene (B1677914) dioxygenase from Pseudomonas putida can oxidize 9,10-dihydroanthracene to (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with high enantiomeric excess. asm.org Chemical methods for dihydroxylation, such as the Sharpless asymmetric dihydroxylation, utilize osmium tetroxide in the presence of a chiral ligand to produce chiral vicinal diols from alkenes, a reaction that can be applied to suitable dihydroanthracene precursors. wikipedia.orgacsgcipr.org

Substitution Reactions on Dihydroanthracene Scaffolds

Substituents can be introduced onto the dihydroanthracene scaffold through various reactions. One approach is to start with a substituted precursor, such as a substituted anthraquinone (B42736), and then perform the reduction to the dihydroanthracene. cdnsciencepub.com For example, 1- and 2-substituted 9,10-dihydroanthracenes can be synthesized from the corresponding easily available substituted anthraquinones. cdnsciencepub.com Another strategy involves nucleophilic substitution reactions on anthraquinone derivatives, which can then be subsequently reduced. For instance, aminoanthraquinone derivatives can be synthesized by treating 1,4-dihydroxyanthraquinone or its derivatives with amines in the presence of a catalyst like PhI(OAc)2. mdpi.com These substituted anthraquinones can serve as precursors for substituted dihydroanthracenes.

Green Chemistry Approaches in Dihydroanthracene Synthesis

The development of synthetic methodologies aligned with the principles of green chemistry is a paramount objective in modern organic synthesis. These approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. In the context of this compound and its analogs, several innovative strategies have been explored that offer environmentally benign alternatives to traditional synthetic routes. These methods include solvent-free reactions, the use of greener solvents like supercritical fluids, and the application of biocatalysis and recyclable catalytic systems.

Solvent-Free and Catalyst-Free Synthesis

A significant advancement in the green synthesis of dihydroanthracene derivatives involves the use of mechanochemistry, specifically a solvent- and catalyst-free grinding method. tandfonline.comresearchgate.net This approach has been successfully applied to the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. The reaction proceeds by simply mixing and grinding 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with various amines or hydrazines at room temperature. tandfonline.comresearchgate.net This method is exceptionally efficient, providing the desired products in quantitative yields within minutes. tandfonline.comresearchgate.net The elimination of both solvents and catalysts not only reduces environmental impact but also simplifies the purification process, reduces reaction times, and minimizes the formation of side products. tandfonline.com

Research Findings for Solvent-Free Synthesis of Dihydroanthracene Derivatives

| Reactant A | Reactant B | Product | Method | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | Cyclopropylamine | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | Grinding | 5 min | 96% | tandfonline.com |

| 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | 3-(Piperidinyl)ethylamine | N-(3-(Piperidinyl)ethyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | Grinding | 7 min | 92% | tandfonline.com |

| 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | Phenylhydrazine | N-(1-Phenylhydrazino)-9,10-dihydro-anthracene-9,10-α,β-succinamide | Grinding | 10 min | 90% | tandfonline.com |

| 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride | 2-Hydrazinopyridine | N-(1-(Pyridin-2-yl)hydrazino)-9,10-dihydro-anthracene-9,10-α,β-succinamide | Grinding | 12 min | 92% | tandfonline.com |

Hydrogenation in Supercritical Fluids

The catalytic hydrogenation of anthracene is a primary route to obtaining its hydrogenated derivatives, including dihydroanthracenes and octahydroanthracenes. Traditional hydrogenation often employs volatile organic solvents, which pose environmental and safety risks. Supercritical carbon dioxide (sc-CO₂) has emerged as a promising green alternative solvent for this transformation. mdpi.com Due to its low toxicity, cost-effectiveness, and non-flammability, sc-CO₂ presents minimal environmental burden. mdpi.com

Research has demonstrated that the hydrogenation of anthracene over a Nickel (Ni) supported on Hβ-zeolite catalyst in sc-CO₂ can achieve 100% conversion at a relatively low temperature of 100 °C. mdpi.com The enhanced performance in sc-CO₂ is attributed to reduced mass transfer limitations and the increased solubility of hydrogen gas and the anthracene substrate in the dense CO₂ medium. mdpi.com The selectivity towards specific hydrogenation products, such as octahydroanthracene (OHA), can be controlled by adjusting the reaction parameters like total pressure and hydrogen partial pressure. mdpi.com For instance, a total pressure of 7 MPa was identified as optimal for achieving high selectivity for OHA. mdpi.comresearchgate.net

Research Findings for Anthracene Hydrogenation in sc-CO₂

| Catalyst | Solvent | Temperature | Pressure | Conversion | Key Product Selectivity | Reference |

|---|---|---|---|---|---|---|

| Ni/Hβ-zeolite | sc-CO₂ | 100 °C | 6.9 MPa | 100% | High for Octahydroanthracene (OHA) | mdpi.com |

| Ni/Hβ-zeolite | sc-CO₂ | 80 °C | 6.9 MPa | 32.4% | - | mdpi.com |

| Ni/Hβ-zeolite | sc-CO₂ | 130 °C | 6.9 MPa | 59.8% | - | mdpi.com |

| Fe-Co/ZSM-5 | - | 400 °C | 6 MPa | ~91% | ~71% Hydrogenated Derivatives | researchgate.net |

Biocatalysis and Heterogeneous Catalysis

Other green chemistry strategies are also being applied to reactions involving dihydroanthracenes. Bioinspired cooperative catalytic systems, such as the use of the enzyme laccase in aqueous media, have been employed for the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene. researchgate.net The use of enzymes as biocatalysts and water as a solvent represents a highly environmentally friendly approach, avoiding toxic transition metals and organic solvents. researchgate.net

Furthermore, the development of recoverable and reusable heterogeneous catalysts is a core principle of green chemistry. For the oxidation of 9,10-dihydroanthracene, a ruthenium-grafted hydrotalcite catalyst has shown high efficiency, with the significant advantage that the catalyst can be easily separated from the reaction mixture and potentially reused, thereby minimizing waste. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1,2 Dihydroanthracene Derivatives

High-Resolution Vibrational Spectroscopy

Infrared (IR) Absorption Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of 1,2-dihydroanthracene and its derivatives. The IR spectrum reveals specific absorptions corresponding to the stretching and bending vibrations of its chemical bonds. For instance, the presence of both aromatic and aliphatic C-H bonds is a key feature. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches are found in the 3000-2850 cm⁻¹ range. aanda.org

In a study of 9,10-dihydroanthracene (B76342), a structurally related compound, the IR spectrum showed characteristic bands for aromatic and aliphatic C-H stretches. astrochem.org The presence of a dihydro-aromatic structure in 1,2-dihydronaphthalene (B1214177), another analogous compound, also gives rise to distinct C-H stretching bands. astrochem.org These examples highlight the utility of IR spectroscopy in confirming the presence of both saturated and unsaturated portions within the molecular framework of dihydroanthracene derivatives.

Furthermore, the IR spectra of polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated forms are of significant interest in astrophysics, as these molecules are believed to be present in various phases of the interstellar medium. astrochem.org The study of such molecules under laboratory conditions helps in the interpretation of astronomical observations. astrochem.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| CH₂ Bending | ~1465 |

Raman Spectroscopy for Conformational and Structural Insights

The degree of graphitization in carbonaceous materials, which can be related to the aromaticity of PAHs, is often analyzed using Raman spectroscopy by examining the relative intensities of the D and G bands. mpg.de In the context of this compound, Raman spectroscopy can provide information about the planarity of the aromatic system and the conformation of the partially saturated ring. Changes in the Raman spectrum can indicate conformational changes, such as ring puckering or boat-to-boat interconversions, which are influenced by substituents on the dihydroanthracene core. cdnsciencepub.comtamu.edu

In a study on 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, resonance Raman spectroscopy was used to characterize the radical cation species formed during flash photolysis. nih.gov This demonstrates the utility of Raman spectroscopy in studying transient species and reaction intermediates of dihydroanthracene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound derivatives. Through various NMR experiments, it is possible to map out the complete carbon-hydrogen framework and determine the stereochemical relationships within the molecule.

Proton (¹H) NMR Studies for Aliphatic and Aromatic Environments

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in this compound derivatives. The spectrum is typically divided into two main regions: the aromatic region (usually δ 6.0-8.5 ppm) and the aliphatic region (usually δ 1.0-4.0 ppm). orgchemboulder.com

In 9,10-dihydroanthracene, the aromatic protons appear as multiplets in the aromatic region, while the aliphatic protons of the central ring give a singlet at approximately 3.80 ppm. uah.eschemicalbook.com However, for this compound, the aliphatic protons would be expected to show more complex splitting patterns due to their proximity and coupling with each other and with adjacent aromatic protons.

For a derivative like cis-1,2-dihydroxy-1,2-dihydroanthracene, the ¹H NMR spectrum shows distinct signals for the protons on the dihydroxylated ring. nih.gov The chemical shifts for H1 and H2 are characteristic of a dihydrodiol, and their coupling constants provide information about their relative stereochemistry. nih.gov The signals for the remaining aromatic protons can also be assigned based on their chemical shifts and coupling patterns. nih.gov

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | 6.0 - 8.5 | Multiplet |

| Aliphatic (CH₂) | 1.0 - 4.0 | Varies (e.g., triplet, multiplet) |

| Benzylic (Ar-CH) | 2.2 - 3.0 | Varies |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of this compound derivatives. The spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons typically resonate in the range of δ 120-150 ppm, while aliphatic carbons appear at higher field (δ 20-60 ppm). chegg.com

For a Diels-Alder adduct of anthracene (B1667546), the ¹³C NMR spectrum shows distinct signals for the sp³-hybridized carbons of the central ring and the sp²-hybridized carbons of the aromatic rings. umich.edu In the case of 9,10-dihydroanthracene, the aliphatic carbons have been reported to resonate around 36.5 ppm. For this compound, one would expect to see signals for the two sp³-hybridized carbons of the partially saturated ring, as well as signals for the aromatic carbons.

In the analysis of a dihydroanthracene succinic anhydride (B1165640) adduct, the ¹³C NMR spectrum can be used to identify the carbonyl carbons, the quaternary aromatic carbons, the non-quaternary aromatic carbons, and the sp³-hybridized carbons. chegg.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 220 |

| Aromatic (quaternary) | 130 - 150 |

| Aromatic (CH) | 120 - 140 |

| Aliphatic (CH₂) | 20 - 60 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOE) for Stereochemical and Connectivity Analysis

Advanced 2D NMR techniques are essential for unambiguously assigning the structure of complex this compound derivatives. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. emerypharma.com For example, a COSY spectrum would show correlations between the aliphatic protons on the dihydro- portion of the ring and between adjacent aromatic protons. umich.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of the carbon signal corresponding to a specific proton signal. umich.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. amazonaws.com

NOE (Nuclear Overhauser Effect) Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. libretexts.org This is crucial for determining the stereochemistry of substituents on the this compound core, such as the relative orientation of hydroxyl groups in a dihydrodiol derivative. nih.gov For instance, irradiating a specific proton and observing which other protons show an enhancement in their signal can establish their through-space relationship. nih.gov

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound derivatives. researchgate.netscielo.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. savemyexams.comsavemyexams.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. savemyexams.commsu.edu The peak corresponding to this ion reveals the molecular mass of the compound. savemyexams.com

Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns are often characteristic of the specific derivative. For instance, in the mass spectrum of cis-1,2-dihydroxy-1,2-dihydroanthracene, a metabolite formed from the bacterial degradation of anthracene, the molecular ion appears at an m/z of 212. asm.org Characteristic fragment ions are observed at m/z 194, 166, and 165, which result from the sequential loss of a water molecule (H₂O) and then either a carbonyl group (CO) or a formyl radical (HCO). asm.org

The fragmentation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, a related compound, shows that elimination of a CO moiety can lead to the formation of a 9,10-dihydroanthracene structure. researchgate.net Further loss of benzylic hydrogens can result in the formation of anthracene. researchgate.net The study of various derivatives of 9,10-dihydroanthracene and its heterocyclic analogues has shown that fragmentation is influenced by the atoms present at positions 9 and 10. nist.gov

Field Desorption Mass Spectrometry (FD-MS) has been employed to analyze polyethylene (B3416737) chains with incorporated 9,10-dihydroanthracene fragments, demonstrating the technique's utility for characterizing complex macromolecular structures containing the dihydroanthracene core. researchgate.net

Table 1: Characteristic Mass Spectrometry Data for a this compound Derivative

| Compound | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments | Reference |

| cis-1,2-Dihydroxy-1,2-dihydroanthracene | 212 | 194, 166, 165 | Loss of H₂O, followed by loss of CO or HCO | asm.org |

This table is interactive. Click on the headers to sort the data.

Photoelectron Spectroscopy for Electronic Structure and Ionization Energies

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.orglibretexts.org This technique allows for the determination of ionization energies, which correspond to the energies of occupied molecular orbitals. libretexts.org

Threshold photoelectron spectra (TPES) have been recorded for 1,2-dihydronaphthalene and 9,10-dihydroanthracene. aip.orgaip.org For 1,2-dihydronaphthalene, a new value for the adiabatic ionization energy (IEa) has been reported as 8.010 ± 0.010 eV. aip.orgaip.org The experimental data for these dihydro species, when compared with theoretical calculations such as the Outer Valence Green's Function (OVGF) and G3//B3LYP composite methods, show generally good agreement, though the G3//B3LYP method tends to slightly overestimate the ionization energy values. aip.orgaip.org

The comparison of the photoelectron spectrum of di-paraanthracene (the photodimer of anthracene) with that of 9,10-dihydroanthracene reveals that the highest occupied molecular orbital (HOMO) ionization is shifted to a lower energy in the dimer. researchgate.net This shift is attributed to through-space orbital interactions between the two 9,10-dihydroanthracene subunits within the dimer structure. researchgate.net The HOMO values for some tetrabenzocoronene derivatives, which can be conceptually linked to dihydroanthracene systems, have been measured in the solid state using photoelectron spectroscopy. rsc.org

Table 2: Adiabatic Ionization Energies of Dihydroaromatic Compounds

| Compound | Adiabatic Ionization Energy (IEa) (eV) | Reference |

| 1,2-Dihydronaphthalene | 8.010 ± 0.010 | aip.orgaip.org |

| 9,10-Dihydroanthracene | 8.335 ± 0.010 | aip.orgaip.org |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Studies on various derivatives of 9,10-dihydroanthracene have revealed detailed conformational features. For instance, the crystal structure of 9,10-diethyl-9,10-diphospha-9,10-dihydroanthracene shows that the central six-membered ring adopts a boat conformation, resulting in a butterfly-like structure for the tricyclic system. oup.com Similarly, derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene adopt a saddle-like conformation, where the central quinodimethane ring is in a boat conformation. worktribe.comresearchgate.net

The crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has also been determined, providing detailed geometric parameters. mdpi.com The packing of these molecules in the crystal is often stabilized by intermolecular interactions such as hydrogen bonds and C-H···π interactions. mdpi.comiucr.org For example, in the aforementioned carboxylic acid derivative, intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers. mdpi.com

Table 3: Selected Crystallographic Data for Dihydroanthracene Derivatives

| Compound Derivative | Key Conformational Feature | Crystal System | Space Group | Reference |

| 9,10-Diethyl-9,10-diphospha-9,10-dihydroanthracene | Boat conformation of central ring | Not specified | Not specified | oup.com |

| 9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative | Saddle-like conformation | Not specified | Not specified | worktribe.com |

| 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | Bridged structure | Monoclinic | P2₁/c | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopic methods, particularly electronic circular dichroism (ECD), are powerful for determining the absolute configuration of chiral this compound derivatives. ull.esnih.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry. encyclopedia.pubacs.org

The absolute configuration of metabolites such as cis-1,2-dihydroxy-1,2-dihydroanthracene can be established using ECD. asm.org The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. ull.esencyclopedia.pub For arene cis-dihydrodiol metabolites, the conformation, which is influenced by intramolecular hydrogen bonding, is crucial in determining the sign of the Cotton effect associated with the diene π-π* transition. nih.gov

The exciton (B1674681) chirality method, a non-empirical approach within ECD, is particularly useful for determining the absolute configuration of molecules containing multiple chromophores that are spatially close. ull.es While direct ECD analysis of some chiral dihydroanthracene derivatives can be complex, derivatization with a chromophoric reagent can facilitate the determination of their absolute configuration. nih.gov For instance, chiral trifluoromethyl alcohols have been introduced into 9,10-diphenylanthracene (B110198) systems to study their chiroptical properties. researchgate.net

Table 4: Application of Chiroptical Spectroscopy to Dihydroanthracene Derivatives

| Derivative Type | Spectroscopic Technique | Information Obtained | Key Factor Influencing Spectrum | Reference |

| cis-1,2-Dihydroxy-1,2-dihydroanthracene | Electronic Circular Dichroism (ECD) | Absolute Configuration | Spatial arrangement of hydroxyl groups | asm.orgnih.gov |

| Chiral 9,10-Diphenylanthracene derivatives | Electronic Circular Dichroism (ECD) | Chiroptical Properties | Nature and position of chiral auxiliaries | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of 1,2 Dihydroanthracene Reactivity

Oxidative Dehydrogenation Mechanisms

Oxidative dehydrogenation is a key transformation of dihydroanthracenes, converting them into the thermodynamically stable anthracene (B1667546). This process involves the removal of two hydrogen atoms with the aid of an oxidizing agent.

Various catalytic systems have been developed to facilitate the oxidative dehydrogenation of dihydroaromatic compounds under milder conditions than purely thermal methods.

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been demonstrated as effective metal-free catalysts for the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) using molecular oxygen as the oxidant. mpg.dempg.de The process is highly selective, yielding anthracene with almost no formation of anthraquinone (B42736). mpg.de The catalytic activity is significantly enhanced by thermal treatment of the MWCNTs at high temperatures (2600 °C), which deoxygenates the carbon support. mpg.de It is proposed that the curved surface of the nanotubes facilitates the adsorption and distortion of the dihydroanthracene molecule, making the C-H bonds more susceptible to reaction with co-adsorbed oxygen. mpg.de The superior performance of MWCNTs compared to other carbon forms like charcoal or exfoliated graphite (B72142) highlights the unique role of the nanotube structure in this catalysis. mpg.de

Metal-Oxo Complexes: High-valent metal-oxo complexes are potent oxidants capable of activating C-H bonds in a variety of substrates, including 9,10-dihydroanthracene (DHA). nih.gov These bioinspired catalysts often feature metals like iron, manganese, and ruthenium. nih.govresearchgate.netnih.gov The reaction between a nonheme iron(IV)-oxo complex, [(TMC)FeIV(O)]2+, and DHA has been modeled using density functional theory (DFT), revealing a two-step process where the first hydrogen abstraction is the rate-limiting step. researchgate.net The reactivity of these complexes is influenced by factors such as the metal's identity, its oxidation state, the coordination geometry, and the ligand environment. nih.govpnas.org For instance, removing a single arm of a complex's ligand can increase the rate of DHA oxidation by 500-fold due to improved substrate access. pnas.org

Organocatalytic Systems: A combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO2) acts as an efficient organocatalytic system for the oxidative dehydrogenation of 9,10-dihydroanthracene with dioxygen. nih.govnih.gov This system achieves over 99% conversion and 99% selectivity for anthracene under optimized conditions. nih.govcjcatal.com The catalytic cycle involves two coupled redox pairs: DDQ/DDQH2 and NO2/NO. DDQ performs the initial dehydrogenation of the substrate, and the resulting DDQH2 is re-oxidized by NO2, which is generated in situ from the reaction of NO and oxygen. nih.gov

The mechanism of dehydrogenation proceeds through distinct intermediates and transition states depending on the catalytic system.

With Quinones (DDQ): In the DDQ/NaNO2 system, the proposed mechanism involves the direct dehydrogenation of 9,10-dihydroanthracene by DDQ, which is reduced to its hydroquinone (B1673460) form, DDQH2. nih.gov This hydroquinone is then re-oxidized to DDQ by nitrogen dioxide (NO2), closing the catalytic cycle.

On Carbon Nanotubes: A hypothetical mechanism for dehydrogenation on MWCNT surfaces involves the strong adsorption of the folded 9,10-dihydroanthracene molecule. mpg.de This interaction is thought to distort the molecule's conformation, exposing the two meso-hydrogen atoms to react with molecular oxygen, leading to the formation of anthracene and hydrogen peroxide. mpg.de

Role of Catalytic Systems (e.g., Carbon Nanotubes, Metal-Oxo Complexes).

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen atom transfer (HAT) is a fundamental mechanism in the oxidation of dihydroanthracenes, involving the concerted transfer of a proton and an electron from a C-H bond to an acceptor. nih.govresearchgate.net

The HAT reactivity of 9,10-dihydroanthracene (DHA) is often compared with that of 1,4-cyclohexadiene (B1204751) (CHD) to probe the steric and electronic demands of an oxidant. rsc.orgrsc.org While it was long assumed that their reactivities were similar due to supposedly comparable C-H bond strengths, studies show a more complex interplay of factors. rsc.orgrsc.org For instance, the reaction rates for the oxidation of DHA and CHD by certain metal-oxo complexes are surprisingly similar despite significant differences in their bond dissociation enthalpies. rsc.org This has been attributed to a counterbalancing effect of favorable van der Waals interactions for the larger DHA molecule in the transition state. rsc.orgrsc.org The relative rates of dehydrogenation by quinones for a series of hydroaromatic donors were found to decrease in the sequence: 1,4-dihydrobenzene > 1,4-dihydronaphthalene (B28168) > 9,10-dihydroanthracene > 1,2-dihydronaphthalene (B1214177). rsc.org

Table 1: Comparative Reactivity of Dihydroaromatic Compounds This table displays the relative ease of dehydrogenation for several dihydroaromatic compounds when reacting with quinones.

| Compound | Relative Rate of Dehydrogenation |

|---|---|

| 1,4-Dihydrobenzene | ~100 |

| 1,4-Dihydronaphthalene | ~50 |

| 9,10-Dihydroanthracene | ~10 |

| 1,2-Dihydronaphthalene | ~1 |

Data sourced from Braude, Jackman, and Linstead (1954). rsc.org

The C-H bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that influences the rate of HAT reactions. The C-H bonds at the 9 and 10 positions of 9,10-dihydroanthracene are doubly benzylic, which significantly lowers their BDE compared to typical sp3 C-H bonds, making them susceptible to abstraction.

Computational studies have challenged the long-held assumption that the BDEs of 9,10-dihydroanthracene (DHA) and 1,4-cyclohexadiene (CHD) are nearly identical. rsc.org Recent calculations show the BDE for the C-H bond in DHA is approximately 3.5 kcal mol⁻¹ larger than that in CHD. rsc.orgrsc.org The often-observed comparable reactivity is explained by dispersion forces that preferentially stabilize the transition state for the larger DHA molecule, effectively compensating for its stronger C-H bond. rsc.orgrsc.org For the 1,2-dihydroanthracene isomer, one would expect different BDEs for the C-H bonds at the C1 (benzylic) and C2 (aliphatic) positions, with the benzylic C-H bond being weaker and more reactive towards HAT.

Comparative Reactivity Studies with Other Hydrocarbons.

Radical Anion Chemistry and Nucleophilic Substitution Mechanisms

The study of radical anions in polycyclic aromatic hydrocarbons is a well-established field, with many aromatic compounds undergoing one-electron reduction by alkali metals to form these reactive species. wikipedia.org The electron typically populates an unoccupied antibonding p-p π* orbital of the aromatic system. wikipedia.org For anthracene, the formation of its radical anion is well-documented, and subsequent protonation primarily yields the more stable 9,10-dihydroanthracene. wikipedia.org

Detailed mechanistic studies specifically on the radical anion chemistry of this compound are less common in the literature compared to its fully aromatic counterpart or the 9,10-dihydro isomer. The structure of this compound, featuring both an isolated benzene (B151609) ring and a dihydronaphthalene moiety, suggests that radical anion formation would alter its reactivity, though specific pathways remain a subject for further investigation.

Nucleophilic substitution reactions involve the attack of an electron-rich nucleophile on a substrate, replacing a leaving group. bits-pilani.ac.in These reactions can proceed through various mechanisms, such as SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate and conditions. slideshare.net While nucleophilic aromatic substitution (SNAr) is a known process for certain aromatic compounds, particularly those activated with electron-withdrawing groups or complexed to metals, specific examples involving this compound are not extensively documented. nih.govresearchgate.netmdpi.com The presence of both sp² and sp³ hybridized carbons in this compound offers multiple potential sites for nucleophilic attack, theoretically including the allylic positions, but detailed mechanistic studies remain limited.

Hydride Transfer Mechanisms in Organic Transformations

Hydride transfer reactions are fundamental in organic chemistry, with various hydroaromatic compounds serving as hydrogen donors. wikipedia.org The efficiency of a molecule as a hydride or hydrogen atom donor is closely linked to the stability of the resulting dehydrogenated product. In the context of dihydroanthracenes, the 9,10-isomer is a well-known hydrogen donor in transfer hydrogenation reactions because its dehydrogenation yields the highly stable, fully aromatic anthracene. wikipedia.org

The reactivity of this compound in hydride transfer is comparatively lower. Kinetic studies on the dehydrogenation of various hydroaromatic donors by quinones have shown that the ease of dehydrogenation decreases in the sequence: 1,4-dihydronaphthalene > 9,10-dihydroanthracene > 1,2-dihydronaphthalene. rsc.org This trend is attributed to the differences in the resonance stabilization energy gained upon aromatization of the donor molecule. rsc.org For this compound, dehydrogenation leads to the formation of anthracene, a process that restores full aromaticity to the three-ring system. However, the initial step of hydrogen abstraction is kinetically less favorable compared to that from 9,10-dihydroanthracene. This difference in reactivity highlights the influence of molecular structure on the thermodynamics and kinetics of hydride transfer processes.

| Donor Compound | Relative Rate of Dehydrogenation (by Benzoquinone at 80°C) |

| 1,4-Dihydronaphthalene | ~50 |

| 9,10-Dihydroanthracene | ~10 |

| 1,2-Dihydronaphthalene | 1 |

Table 1: Relative rates of dehydrogenation for selected hydroaromatic compounds, illustrating the lower reactivity of the 1,2-dihydro isomer compared to other structures. Data sourced from Braude, Jackman, and Linstead (1954). rsc.org

Biotransformation Mechanisms and Regioselectivity

The metabolism of this compound in biological systems involves a series of enzymatic reactions that modify its structure, primarily through oxidation. These transformations are crucial for understanding the compound's biological fate.

The initial oxidative metabolism of this compound is predominantly mediated by the cytochrome P-450 (CYP) enzyme superfamily. wikipedia.orgmdpi.com Studies using rat liver microsomes and purified CYP enzymes have identified three main classes of metabolites. The primary pathway involves hydroxylation at the benzylic (position 1) or allylic (position 2) carbons to yield arene hydrates. Another significant pathway is the formation of trans-1,2-dihydroxy-1,2,3,4-tetrahydroanthracene, which proceeds through a classic epoxide intermediate. The regioselectivity of these hydroxylations is dependent on the specific P-450 isozymes present. nih.gov

| Enzyme Source | Metabolite Formed | Pathway |

| Rat Liver Microsomes, Purified CYPs | 1-Hydroxy-1,2-dihydroanthracene | Benzylic Hydroxylation (Arene Hydrate) |

| Rat Liver Microsomes, Purified CYPs | 2-Hydroxy-1,2-dihydroanthracene | Allylic Hydroxylation (Arene Hydrate) |

| Rat Liver Microsomes, Purified CYPs | trans-1,2-Dihydroxy-1,2,3,4-tetrahydroanthracene | Epoxide-Diol Pathway |

| Rat Liver Microsomes, Purified CYPs | Anthracene | Dehydrogenation |

Table 2: Major metabolic pathways and products from the cytochrome P-450 mediated biotransformation of this compound.

Alongside hydroxylation, cytochrome P-450 enzymes also catalyze the direct dehydrogenation of this compound to form the fully aromatic anthracene. This represents a competing metabolic pathway to the formation of arene hydrates and epoxides.

Furthermore, a key enzymatic dehydrogenation step occurs later in the microbial degradation pathway. Bacteria that initially hydroxylate anthracene to cis-1,2-dihydroxy-1,2-dihydroanthracene (anthracene cis-1,2-dihydrodiol) utilize an NAD⁺-dependent dihydrodiol dehydrogenase. ethz.chnih.gov This enzyme catalyzes the aromatization of the dihydrodiol to produce 1,2-dihydroxyanthracene (an anthracene catechol), which is the substrate for subsequent ring fission. nih.govkoreascience.kr This dehydrogenation is a critical step that links the initial oxygenation to the downstream catabolic pathways. nih.gov

The microbial catabolism of anthracene provides a clear example of ring fission pathways that are relevant to the this compound core structure. Following the enzymatic formation of 1,2-dihydroxyanthracene, bacteria employ dioxygenase enzymes to cleave the dihydroxylated ring. asm.orgpjoes.com Two primary ring-fission strategies have been identified: ortho-cleavage and meta-cleavage. ethz.chnih.gov

Meta-cleavage: In many Gram-negative bacteria, 1,2-dihydroxyanthracene undergoes meta-cleavage to produce cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid. ethz.ch This intermediate can be further metabolized to 2-hydroxy-3-naphthoic acid, which then enters pathways analogous to naphthalene (B1677914) degradation, ultimately leading to salicylate (B1505791) and catechol. ethz.chasm.org

Ortho-cleavage: In some Gram-positive bacteria, such as certain Rhodococcus and Mycobacterium species, an alternative ortho-cleavage pathway occurs. asm.orgresearchgate.net This pathway cleaves 1,2-dihydroxyanthracene to form 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. researchgate.net This represents a distinct route for anthracene catabolism that leads to different downstream metabolites, such as o-phthalic acid. asm.org

| Cleavage Pathway | Key Ring Fission Product | Subsequent Metabolites | Representative Organisms |

| Meta-cleavage | cis-4-(2-Hydroxynaphth-3-yl)-2-oxobut-3-enoic acid ethz.ch | 2-Hydroxy-3-naphthoic acid, Salicylic acid, Catechol asm.org | Pseudomonas spp. asm.org |

| Ortho-cleavage | 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid researchgate.net | o-Phthalic acid, Protocatechuic acid asm.org | Mycobacterium sp. asm.orgresearchgate.net, Rhodococcus sp. asm.org |

Table 3: Microbial ring fission pathways for 1,2-dihydroxyanthracene, the key catechol intermediate in anthracene degradation.

Table of Compounds

| Compound Name |

| This compound |

| 1,2-Dihydronaphthalene |

| 1,2-Dihydroxyanthracene |

| 1,4-Dihydronaphthalene |

| 1-Hydroxy-1,2-dihydroanthracene |

| 2-Hydroxy-1,2-dihydroanthracene |

| 2-Hydroxy-3-naphthoic acid |

| 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid |

| 9,10-Dihydroanthracene |

| Anthracene |

| Benzoquinone |

| Catechol |

| cis-1,2-Dihydroxy-1,2-dihydroanthracene |

| cis-4-(2-Hydroxynaphth-3-yl)-2-oxobut-3-enoic acid |

| o-Phthalic acid |

| Protocatechuic acid |

| Salicylic acid |

| trans-1,2-Dihydroxy-1,2,3,4-tetrahydroanthracene |

Table 4: List of chemical compounds mentioned in the article.

Computational and Theoretical Studies of Dihydroanthracene Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are central to understanding the electronic behavior of dihydroanthracene systems. These methods allow for the detailed examination of electron distribution, orbital energies, and the energetic landscape of the molecule, which collectively govern its chemical properties and reactivity.

Density Functional Theory (DFT) has become a primary tool for modeling the reactivity of dihydroanthracene systems, particularly in the context of oxidation and C-H bond activation. researchgate.netrsc.org Studies have employed hybrid DFT to model the oxidation of 9,10-dihydroanthracene (B76342) (DHA) to anthracene (B1667546). researchgate.net Such calculations can map charge distribution and frontier molecular orbitals to predict the most likely sites for reaction.

In one study, DFT was used to investigate the C-H activation of DHA by a nonheme iron(IV)-oxo complex. rsc.org The calculations explored how substituting nitrogen atoms with oxygen atoms in the supporting macrocycle ligand affects reactivity. rsc.org The results indicated that reactivity increases as the number of oxygen atoms increases, following the order N4 < N3O1 < N2O2 < N1O3 < O4. rsc.org This predictive power demonstrates DFT's utility in designing and understanding catalytic systems.

Further DFT studies on the reaction of DHA with metal-oxo complexes have elucidated the concept of two-state reactivity (TSR), where the reaction proceeds on competing spin state surfaces. mdpi.comacs.org For instance, the reaction between an iron(IV)-oxo species and DHA was found to have a triplet ground state in the reactant, but the transition state for hydrogen abstraction was lower in energy on the quintet surface. researchgate.net

Table 1: Calculated Free Energy of Activation (ΔG‡) for the First Hydrogen Abstraction from 9,10-Dihydroanthracene by [(TMC)FeIV(O)]2+

| Computational Model | Spin State | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Model with trifluoroacetate (B77799) counterion | Triplet | 23.0 | researchgate.net |

| Model with trifluoroacetate counterion | Quintet | 16.9 | researchgate.net |

| Various models considered | Not specified | 14.5 - 16.9 | researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy data on the electronic properties of dihydroanthracene systems. aip.org These methods have been used to determine ionization energies and assign molecular orbitals. aip.orgresearchgate.net

A threshold photoelectron spectroscopy (iPEPICO) study reported a new value for the adiabatic ionization energy (IEa) of 9,10-dihydroanthracene as 8.335 ± 0.010 eV. aip.orgaip.org This experimental value was compared with theoretical calculations using the G3//B3LYP composite method, which was found to consistently overestimate the ionization energy by 0.06–0.09 eV. aip.orgresearchgate.net

To assign the features observed in the photoelectron spectra, Outer Valence Green's Function (OVGF) calculations at the OVGF/cc-pVTZ level of theory were employed. aip.orgresearchgate.net This approach allowed for the assignment of specific molecular orbitals to the observed ionization bands, showing good general agreement between the predicted and experimental spectra. aip.org

Table 2: Experimental and Calculated Adiabatic Ionization Energies (IEa)

| Compound | Experimental IEa (eV) | Calculation Method | Calculated IEa (eV) | Overestimation (eV) | Reference |

|---|---|---|---|---|---|

| 9,10-Dihydroanthracene | 8.335 ± 0.010 | G3//B3LYP | >8.395 | 0.06 - 0.09 | aip.orgaip.org |

| 1,2-Dihydronaphthalene (B1214177) | 8.010 ± 0.010 | G3//B3LYP | >8.070 | 0.06 - 0.09 | aip.orgaip.org |

Density Functional Theory (DFT) Applications for Reactivity Prediction.

Molecular Conformation and Stereoisomerism Analysis

Computational analysis is essential for determining the three-dimensional structure and conformational preferences of dihydroanthracenes. Unlike its fully aromatic parent, anthracene, the hydrogenation at the 1 and 2 positions in 1,2-dihydroanthracene breaks the planarity of the ring system. The saturated carbon atoms (C1 and C2) adopt a tetrahedral geometry, causing the molecule to be non-planar.

For the related 9,10-dihydroanthracene, the molecule adopts a folded or "boat-like" conformation. While specific conformational analyses for this compound are less common in the provided literature, general principles and computational methods can be applied. Modern approaches even use machine learning to directly generate molecular conformations. openreview.net A key challenge in these direct generation methods is ensuring that the generated structures are invariant to rotation, translation, and the permutation of symmetric atoms. openreview.net

The structure of this compound presents interesting stereochemical possibilities. The carbon atoms at positions 1 and 2 are chiral centers (unless a plane of symmetry exists). This gives rise to stereoisomerism, with the potential for (R,R), (S,S), (R,S), and (S,R) enantiomeric and diastereomeric pairs, depending on the substitution pattern. For example, the IUPAC name for a diol derivative is (1R,2R)-1,2-dihydroanthracene-1,2-diol, highlighting its specific stereochemistry. nih.gov

Prediction and Analysis of Bond Dissociation Enthalpies (BDEs) and Reaction Barriers

The prediction of C-H bond dissociation enthalpies (BDEs) is critical for understanding the reactivity of dihydroanthracenes in hydrogen atom transfer (HAT) reactions. rsc.org Computational studies have been instrumental in refining these values. Although often assumed to be similar, computations have shown that the BDE of 9,10-dihydroanthracene (DHA) is significantly different from that of another common HAT substrate, 1,4-cyclohexadiene (B1204751) (CHD). rsc.orgrsc.org

Using the M06-2X functional, the BDE for the C-H bond in DHA was calculated to be ~3.5 kcal mol⁻¹ larger than that of CHD. rsc.orgrsc.org This difference highlights that the comparable reaction rates sometimes observed for these two molecules are not due to similar BDEs alone, but rather a complex interplay between bond strengths and favorable van der Waals interactions between the substrate and the reactant. rsc.org

Table 3: Computed C-H Bond Dissociation Enthalpies (BDEs)

| Compound | Calculation Method | BDE (kcal/mol) | Reference |

|---|---|---|---|

| 9,10-Dihydroanthracene (DHA) | M06-2X/def2-TZVPP | 79.0 | rsc.org |

| 1,4-Cyclohexadiene (CHD) | M06-2X/def2-TZVPP | 75.5 | rsc.org |

| 9,10-Dihydroanthracene (DHA) | Experimental (Luo) | 76.3 | rsc.org |

| 1,4-Cyclohexadiene (CHD) | Experimental (Luo) | 76.0 ± 1.2 | rsc.org |

Reaction barriers for processes involving dihydroanthracene have also been extensively modeled. For the oxidation of DHA by an iron(IV)-oxo complex, the free energy of activation for the rate-limiting first hydrogen abstraction step was calculated to be between 14.5 and 16.9 kcal mol⁻¹, which is in reasonable agreement with experimental data. researchgate.net The second hydrogen abstraction step was found to have a much lower energy barrier. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed mapping of reaction pathways and the characterization of elusive transition states. arxiv.org For the oxidation of 9,10-dihydroanthracene (DHA) by a biomimetic iron(IV)-oxo catalyst, hybrid DFT calculations revealed a two-step reaction process. researchgate.net

Studies have also modeled the formation of 9,10-dihydroanthracene as an intermediate in the self-reaction of benzyl (B1604629) radicals. escholarship.org In this complex reaction network, one pathway involves the formation of a C14H14 intermediate, which, after a series of isomerizations and hydrogen atom losses, yields 9,10-dihydroanthracene. escholarship.org This intermediate then proceeds to form the final anthracene product. escholarship.org

Supramolecular Interactions and Dimerization Studies

Supramolecular chemistry investigates the non-covalent interactions that govern molecular assembly. wikipedia.orgnih.gov While this compound itself is not the primary focus of the cited supramolecular studies, its derivatives and related structures demonstrate key intermolecular forces.

In the crystal structure of 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, a three-dimensional supramolecular architecture is formed. researchgate.net This assembly is stabilized by π-π stacking interactions between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.883 Å, as well as weak intermolecular C—H···O hydrogen bonds. researchgate.net

Furthermore, functionalized dihydroanthracene systems have been designed as building blocks for larger supramolecular structures. worktribe.com For instance, hydroxymethyl-functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene has been synthesized for use as an intermediate in creating complex supramolecular assemblies. worktribe.com The electronic structure of the photodimer of anthracene, which can be viewed as two dihydroanthracene subunits fused together, shows significant through-space orbital interactions. researchgate.net These non-covalent interactions are fundamental to the fields of host-guest chemistry and molecular recognition. wikipedia.orgfrontiersin.org

Solvation Effects and Environmental Modeling in Computational Chemistry

The study of solvation effects through computational chemistry is crucial for understanding the behavior of molecules like this compound in various environments, from biological systems to environmental compartments. These models predict how a solvent influences molecular properties, stability, and reactivity. Similarly, environmental modeling uses computational approaches to forecast the fate, transport, and potential impact of chemical compounds in the environment.

Research Findings on Solvation Effects

Computational investigations into solvation effects often employ both implicit and explicit solvent models. Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), represent the solvent as a continuous medium with specific dielectric properties. tandfonline.com These models are computationally efficient and are widely used to calculate properties like solvation free energies. Explicit models, in contrast, involve simulating individual solvent molecules around the solute, offering a more detailed picture at the cost of higher computational demand.

A key aspect of understanding the environmental fate of a compound like this compound is its partitioning between different environmental phases, such as air and water. The air-water partition coefficient (Kaw) is a critical parameter in this regard and can be estimated using computational solvation models. A study calculated Kaw for a series of polycyclic aromatic hydrocarbons (PAHs) and related compounds by determining the free energy of solvation. tandfonline.com The calculations utilized high-level gas-phase energies (G4(MP2) level of theory) combined with solvation energies from the IEFPCM-UFF and CPCM models. tandfonline.com

For this compound, these computational methods provided specific values for the logarithm of the air-water partition coefficient (log Kaw) at different temperatures. These values are essential for environmental models that predict how the compound will distribute between the atmosphere and bodies of water. tandfonline.com

Calculated Air-Water Partition Coefficients (log Kaw) for this compound Using Different Solvation Models tandfonline.com

The data shows the calculated log Kaw values at various temperatures using two different computational solvation models. Kaw is a dimensionless ratio of a chemical's concentration in the air to its concentration in water at equilibrium.

| Temperature (K) | IEFPCM-UFF Model (log Kaw) | CPCM Model (log Kaw) |

|---|---|---|

| 273.15 | -1.39 | -1.47 |

| 283.15 | -1.19 | -1.27 |

| 298.15 | -0.94 | -1.02 |

In other computational studies involving dihydroanthracene derivatives, solvation effects have been noted, although sometimes found to be minor depending on the specific reaction. For instance, in modeling the oxidation of dihydroanthracene by a biomimetic iron complex in acetonitrile, the effects of coordinating a solvent molecule were found to be relatively small on the reaction's activation energy. researchgate.net This highlights that the significance of solvation can be system-dependent.

Environmental Modeling

Environmental modeling systems are designed to predict the fate and transport of chemicals released into the environment. Models like the Training Range Environmental Evaluation and Characterization System (TREECS™) are used to forecast contaminant exposure in soil, groundwater, and surface water. enviro.wiki These models require input parameters that describe the physicochemical properties of the compound, many of which can be derived from computational studies.

The air-water partition coefficient (Kaw), as detailed in the table above, is a fundamental parameter for such models. tandfonline.com It governs the likelihood of a compound to volatilize from water bodies into the atmosphere. A higher Kaw value suggests a greater tendency to move from water to air. The computationally derived log Kaw values for this compound (between -0.94 and -1.47) indicate it is a semi-volatile compound. tandfonline.com

Besides partitioning, environmental models also consider degradation pathways. While specific biodegradation kinetic data for this compound from computational models is scarce, general frameworks exist to predict biodegradability based on chemical structure. concawe.eu For complex PAHs, computational modeling using techniques like Density Functional Theory (DFT) can help predict reactive sites and potential points of metabolic attack, which is a first step in modeling environmental degradation.

Applications of 1,2 Dihydroanthracene in Contemporary Chemical Research

Role as a Hydrogen Donor in Transfer Hydrogenation Processes

1,2-Dihydroanthracene serves as a valuable hydrogen donor molecule in transfer hydrogenation reactions. wikipedia.orgscribd.com This process offers an alternative to using high-pressure molecular hydrogen (H₂), allowing for the reduction of unsaturated organic compounds under milder conditions. wikipedia.org In these reactions, this compound transfers hydrogen atoms to a substrate, becoming oxidized to anthracene (B1667546) in the process. wikipedia.orgwikipedia.org

Transfer hydrogenation is particularly useful in organic synthesis for the reduction of polar unsaturated functional groups like ketones, aldehydes, and imines. scribd.comwikipedia.org The process is often facilitated by organometallic catalysts, such as those based on ruthenium and rhodium, which can achieve high enantioselectivity in the hydrogenation of prochiral substrates. wikipedia.org For instance, the reduction of a ketone to a chiral alcohol can be efficiently carried out using a chiral catalyst and a hydrogen donor like this compound. wikipedia.org

The general mechanism involves the coordination of the hydrogen donor to the metal catalyst, followed by the transfer of hydrogen to the substrate, which is also coordinated to the metal center. This "outer sphere mechanism" is characteristic of transfer hydrogenations catalyzed by transition metal complexes. scribd.comwikipedia.org

Substrate and Reactant in Catalytic Oxidation and Reduction Research

This compound is frequently employed as a model substrate and reactant in the investigation of various catalytic oxidation and reduction processes. Its well-defined structure and reactivity allow researchers to probe the efficacy and mechanisms of newly developed catalytic systems.

In catalytic oxidation studies, the conversion of this compound to anthracene is a common benchmark reaction. For example, a catalyst system composed of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and sodium nitrite (B80452) (NaNO₂) in the presence of molecular oxygen has been shown to efficiently catalyze the oxidative dehydrogenation of 9,10-dihydroanthracene (B76342) to anthracene with high yields. nih.govmdpi.com

In the realm of catalytic reduction, the hydrogenation of anthracene to its various dihydro- and tetrahydro-isomers, including this compound, is a key reaction. Studies have explored the use of different catalysts, such as iron-based systems, for this transformation. For instance, the partial hydrogenation of anthracene over Fe-based catalysts has been shown to yield products including 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene (B3049651). researchgate.net

Development of Metal-Free Catalysts (e.g., Carbon Nanotubes)

A significant area of research focuses on the development of metal-free catalysts for oxidation reactions, with carbon nanotubes (CNTs) emerging as promising candidates. scispace.comacs.orgmdpi.com Multi-walled carbon nanotubes (MWCNTs) have demonstrated catalytic activity in the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene using molecular oxygen as the oxidant. mpg.de This process is highly selective, with minimal formation of anthraquinone (B42736) as a byproduct. mpg.de

The catalytic performance of CNTs can be enhanced by various treatments. For example, thermal treatment of MWCNTs at high temperatures can improve their catalytic activity by removing oxygenated groups from the surface. mpg.de Furthermore, doping CNTs with heteroatoms like nitrogen has been shown to modulate their electronic properties and enhance their catalytic performance in reactions such as the oxygen reduction reaction (ORR). scispace.comacs.orgnih.gov Nitrogen-doped carbon materials have been investigated as efficient metal-free electrocatalysts for various applications. sciopen.com

The mechanism of CNT-catalyzed oxidation is thought to involve the adsorption of the reactants onto the curved surface of the nanotubes, facilitating the reaction. mpg.de This approach offers a more sustainable alternative to traditional metal-based catalysts. mdpi.com

Investigation of Biomimetic Catalytic Systems

The oxidation of this compound also serves as a model reaction for studying biomimetic catalytic systems, which are synthetic complexes designed to mimic the function of metalloenzymes. researchgate.netnih.gov These studies provide insights into the mechanisms of biological oxidation reactions. iupac.org

One area of focus is the use of non-heme iron complexes to catalyze the oxidation of C-H bonds. For example, the biomimetic iron complex [(TMC)FeIV(O)]2+ has been shown to oxidize dihydroanthracene to anthracene. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to model this reaction, revealing a two-step process with the first hydrogen abstraction being the rate-limiting step. researchgate.net

Similarly, a biomimetic diiron complex, FeIIIFeIV(μ-O)2(5-Me3-TPA)23, has been found to oxidize 9,10-dihydroanthracene. nih.gov The reactivity of this complex is significantly enhanced by the addition of water, suggesting that water plays a role in activating the catalyst. nih.gov Another study demonstrated that a monocopper(III)-hydroxide complex can rapidly abstract hydrogen atoms from the C-H bonds of dihydroanthracene. nih.gov These investigations into biomimetic systems contribute to a deeper understanding of oxidation catalysis and the development of new, efficient catalysts. nih.govnih.gov

Precursor and Intermediate in Complex Organic Synthesis

Beyond its role in catalytic studies, this compound and its derivatives are valuable precursors and intermediates in the synthesis of more complex organic molecules, particularly those with polycyclic aromatic frameworks.

Building Blocks for Polycyclic Systems

This compound serves as a foundational structure for the construction of larger, more intricate polycyclic systems. For example, on-surface synthesis techniques have utilized dihydroanthracene-based precursors to create novel carbon nanostructures. The thermal rearrangement of 9,10-bis(dibromomethylene)-9,10-dihydroanthracene on a gold surface can lead to the formation of pentalene-bridged ladder polymers. nih.govresearchgate.net This strategy allows for the introduction of antiaromatic pentalene (B1231599) units into a polycyclic hydrocarbon backbone, a transformation not readily achievable through traditional solution chemistry. researchgate.net

The specific reaction pathways and the resulting structures can be influenced by the nature of the precursor and the reaction conditions. These on-surface synthesis methods, often studied using advanced imaging techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), provide a powerful tool for creating precisely defined polycyclic aromatic hydrocarbons with unique electronic and magnetic properties. nih.govresearchgate.net

Synthesis of Anthracene-Based Scaffolds and Derivatives

This compound is a key intermediate in the synthesis of a wide variety of anthracene-based scaffolds and derivatives. researchgate.netnih.govaip.org These compounds are of interest for their potential applications in materials science and medicinal chemistry. For instance, functionalized anthracene derivatives have been synthesized for use in organic light-emitting diodes (OLEDs) and solar cells due to their tunable photophysical and electrochemical properties. researchgate.net

The synthesis of these derivatives often involves the modification of the anthracene core through various chemical reactions. For example, 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) and its analogs have been synthesized as probes for studying steric tolerance in receptor binding sites. nih.gov The synthesis of these compounds can involve multi-step sequences, including palladium-catalyzed cross-coupling reactions to introduce substituents onto the anthracene framework. nih.gov

Furthermore, the dihydroanthracene scaffold can be chemically transformed to create more complex heterocyclic systems. For example, anthra[1,2-d] wikipedia.orgscribd.comwikipedia.orgtriazine-4,7,12(3H)-trione, a derivative of dihydroanthracene, can undergo a ring-opening and annulation reaction in the presence of pyridines to construct novel naphtho[2,3-H]pyrido[2,1-b]quinazoline-6,9,14-trione systems. mdpi.com Additionally, complex derivatives like 9,10-dihydro-9,10-bis(2-carboxyethyl)-N-(4-nitrophenyl)-10,9-(epoxyimino)anthracene-12-carboxamide have been synthesized from dihydroanthracene precursors for potential applications in materials science. The basic 9,10-dioxoanthracene structure, a close relative of dihydroanthracene, is the foundation for a vast array of naturally occurring and synthetic compounds with diverse biological activities. nih.govcymitquimica.com

Model Compound for Studying Polycyclic Aromatic Hydrocarbon (PAH) Transformations

This compound and related derivatives serve as crucial model compounds for investigating the complex environmental and biological transformations of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of persistent organic pollutants, and understanding their degradation and metabolic pathways is of significant environmental and toxicological importance. nih.goviarc.fr Anthracene, the parent aromatic compound of this compound, is often used as a representative PAH in such studies due to its structural similarity to more potent carcinogenic PAHs like benzo[a]pyrene (B130552) and benz[a]anthracene. nih.gov

The initial steps of bacterial degradation of anthracene have been extensively studied, revealing that the formation of dihydrodiol intermediates is a key process. Various bacterial species, including those from the genera Pseudomonas, Mycobacterium, and Rhodococcus, oxidize anthracene at the 1,2-positions to yield cis-1,2-dihydroxy-1,2-dihydroanthracene. nih.govpjoes.comchemicalbook.com This enzymatic reaction, catalyzed by a dioxygenase, introduces hydroxyl groups to the aromatic ring, breaking its aromaticity and increasing its water solubility, which facilitates further degradation. pjoes.comnih.govmsk.or.kr

The resulting cis-1,2-dihydroxy-1,2-dihydroanthracene is then dehydrogenated to form 1,2-dihydroxyanthracene. pjoes.comchemicalbook.com Subsequent steps involve ring cleavage, either through meta-cleavage to produce cis-4-(2'-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid or through ortho-cleavage to yield 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. chemicalbook.comoup.com The identification of these metabolites, particularly the initial dihydrodiol, provides a clear model for how microorganisms initiate the breakdown of larger, more complex PAHs. oup.comresearchgate.net

The study of these transformation pathways is not limited to microbial degradation. In mammals, anthracene is metabolized to form (+)-1,2-Dihydroanthracene-trans-1,2-diol as a major metabolite. rsc.org The formation of these trans-diols, in contrast to the cis-diols produced by bacteria, highlights the different enzymatic systems (cytochrome P450 monooxygenases in mammals versus dioxygenases in bacteria) involved in PAH metabolism across different organisms. rsc.orgnih.gov These detailed mechanistic studies using this compound precursors and metabolites are fundamental to assessing the environmental fate and potential carcinogenicity of PAHs. mdpi.com

Table 1: Key Intermediates in the Microbial Degradation of Anthracene

| Intermediate Compound | Precursor | Key Transformation Step | Degrading Organism (Example) |

|---|---|---|---|

| cis-1,2-Dihydroxy-1,2-dihydroanthracene | Anthracene | Dioxygenation | Pseudomonas sp., Mycobacterium sp. nih.govpjoes.com |

| 1,2-Dihydroxyanthracene | cis-1,2-Dihydroxy-1,2-dihydroanthracene | Dehydrogenation | Pseudomonas sp. msk.or.kr |

| cis-4-(2-hydroxynaphth-3-yl)-2-oxobut-enoic acid | 1,2-Dihydroxyanthracene | Meta-ring cleavage | Gram-negative bacteria chemicalbook.com |

Selective Separation and Purification Methodologies

The separation and purification of this compound and its derivatives from complex mixtures, particularly from its parent compound anthracene and other related PAHs, are critical for both analytical and preparative purposes. Due to their similar physical properties, separating hydrogenated from fully aromatic PAHs can be challenging. researchgate.net

Various chromatographic techniques have been developed for the separation of anthracene derivatives. kaznu.kz Thin-layer chromatography (TLC) on silica (B1680970) gel has been successfully employed for the rapid detection and separation of anthracene and its photooxidation products, such as anthraquinone. tandfonline.comtandfonline.com For preparative separations, column chromatography is extensively used. kaznu.kz Polystyrene-divinylbenzene copolymers, such as XAD-2, have proven effective for the separation of hydrophilic anthraquinone glycosides from less hydrophilic aglycones, demonstrating a form of reversed-phase chromatography. acs.org

A significant challenge in PAH chemistry is the separation of planar aromatic compounds from their non-planar hydrogenated analogues. A novel approach for this separation at room temperature utilizes a water-soluble, triply interlocked cage-like molecule. researchgate.netrsc.org This supramolecular host has an inner cavity that selectively binds planar aromatic guests like anthracene, allowing for their extraction from a mixture containing non-planar molecules such as 9,10-dihydroanthracene. researchgate.netrsc.org This host-guest chemistry provides an efficient alternative to traditional methods like fractional distillation, which require high temperatures. researchgate.net

Standard laboratory purification methods for anthracene and its derivatives include recrystallization from solvents like ethanol (B145695) or toluene, and sublimation under a nitrogen atmosphere or vacuum. atamanchemicals.comorgsyn.org For instance, 9,10-dihydroanthracene can be purified by recrystallization from ethanol after its synthesis. orgsyn.org

Table 2: Chromatographic Methods for the Separation of Anthracene Derivatives

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent (Example) | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Benzene-Carbon tetrachloride-Acetic acid (50:75:0.8) | Rapid detection of anthracene photooxidation products. tandfonline.com |

| Column Chromatography | Polystyrene-divinylbenzene (XAD-2) | Water, followed by aqueous ethanol gradients | Separation of hydrophilic glycosides from less hydrophilic aglycones. acs.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase | Not specified | Quantitative analysis and separation of anthracene compounds. kaznu.kz |

Application in Materials Science Research as Building Blocks for Optoelectronic Devices and Supramolecular Assemblies

The rigid, planar, and electron-rich structure of the anthracene core makes its derivatives, including this compound, valuable building blocks in materials science, particularly for the development of optoelectronic devices and the construction of supramolecular assemblies. evitachem.com

Anthracene-based compounds are widely investigated for their use in organic light-emitting diodes (OLEDs) and organic semiconductors. lookchem.com Their inherent fluorescence and charge-transport properties are key to these applications. For example, 9,10-bis(4-methoxyphenyl)anthracene (B1583249) is noted for its high thermal stability and excellent charge transport, making it a useful component in OLEDs and organic photovoltaic cells. lookchem.com The incorporation of dihydroanthracene moieties can be used to tune the electronic and photophysical properties of these materials. The partial saturation of one ring in the dihydroanthracene structure, as seen in 9,10-dihydroanthracene, alters the planarity and conjugation of the molecule, which in turn influences its packing in the solid state and its performance in a device. vulcanchem.combloomtechz.com

In the realm of supramolecular chemistry, the ability of anthracene derivatives to form well-ordered assemblies through non-covalent interactions like π-π stacking and hydrogen bonding is exploited. nih.govacademie-sciences.frmdpi.com These interactions can be used to construct complex, functional architectures. For example, 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been synthesized and studied for their redox properties and ability to form supramolecular assemblies. worktribe.comresearchgate.net These structured assemblies are of interest for creating new materials with tailored electronic or recognition properties. The synthesis of macrocycles and cyclophanes incorporating the dihydroanthracene unit demonstrates its utility as a scaffold for creating molecular cavities and novel host-guest systems. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,10-Dihydroanthracene |

| Anthracene |

| Anthraquinone |

| Benzo[a]pyrene |

| Benz[a]anthracene |

| cis-1,2-Dihydroxy-1,2-dihydroanthracene |

| 1,2-Dihydroxyanthracene |

| cis-4-(2'-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid |

| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid |

| (+)-1,2-Dihydroanthracene-trans-1,2-diol |

| 9,10-bis(4-methoxyphenyl)anthracene |

Interconversion and Isomerization Pathways of Dihydroanthracenes

Relationship between 1,2-Dihydroanthracene and 9,10-Dihydroanthracene (B76342) Isomers

This compound and 9,10-Dihydroanthracene are structural isomers, sharing the same chemical formula, C₁₄H₁₂, but differing in the placement of the two additional hydrogen atoms on the anthracene (B1667546) framework. nih.govnist.gov The 9,10-isomer is the most common and generally the more thermodynamically stable of the two. wikipedia.org This enhanced stability is attributed to the preservation of two isolated, fully aromatic benzene (B151609) rings. In contrast, the aromaticity of one of the terminal rings in this compound is disrupted by the hydrogenation, resulting in a less stable, naphthalene-like electronic system.

The central ring in 9,10-dihydroanthracene and its derivatives adopts a non-planar, folded "butterfly" or boat conformation. cdnsciencepub.comresearchgate.net This molecule can undergo rapid interconversion between two equivalent boat conformations, a process that can be studied using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com

While direct isomerization between this compound and 9,10-dihydroanthracene is not a simple process, interconversion can be facilitated under certain catalytic conditions. For instance, some transition metal complexes are capable of catalyzing the interconversion of diene isomers, suggesting that pathways for isomer exchange exist, often proceeding more rapidly than dehydrogenation to anthracene. nih.gov The relative stabilities and potential for interconversion are critical factors in synthetic chemistry and in understanding the behavior of these compounds in various chemical environments.

Table 1: Comparison of Dihydroanthracene Isomer Properties

| Property | This compound | 9,10-Dihydroanthracene |

|---|---|---|

| IUPAC Name | This compound nih.gov | 9,10-dihydroanthracene wikipedia.org |